

# An In-depth Technical Guide to 14-Pentadecenoic Acid: Physical and Chemical Properties

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## Compound of Interest

Compound Name: 14-Pentadecenoic acid

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## Introduction

**14-Pentadecenoic acid**, a monounsaturated long-chain fatty acid, is a molecule of growing interest in various scientific domains. Its unique structure, featuring a terminal double bond, imparts specific chemical reactivity and physical characteristics that are pertinent to its biological roles and potential applications. This technical guide provides a comprehensive overview of the core physical and chemical properties of **14-pentadecenoic acid**, detailed experimental protocols for its characterization and modification, and a visualization of its metabolic processing. All quantitative data is summarized for clarity, and methodologies are described to facilitate replication and further investigation by the scientific community.

## Physical Properties

While some experimental physical properties of **14-pentadecenoic acid** are not extensively documented in publicly available literature, a combination of reported data and predicted values provides a solid foundation for its characterization. Key physical identifiers and properties are summarized in the table below.

Property	Value	Source
IUPAC Name	pentadec-14-enoic acid	[1]
Synonyms	$\omega$ -Pentadecenoic acid, FA 15:1	
CAS Number	17351-34-7	[2]
Molecular Formula	C <sub>15</sub> H <sub>28</sub> O <sub>2</sub>	[1][2]
Molecular Weight	240.38 g/mol	[1][2]
Physical State	Solid	[3]
Melting Point	Not experimentally determined in searched literature.	
Boiling Point	170-190 °C at 2 Torr	[2]
Density (Predicted)	0.904 ± 0.06 g/cm <sup>3</sup>	[2]
pKa (Predicted)	4.78 ± 0.10	[2]
Solubility	DMF: 25 mg/mL DMSO: 10 mg/mL Ethanol: 25 mg/mL DMF:PBS (pH 7.2) (1:1): 0.25 mg/mL	[2]

## Chemical Properties and Reactivity

**14-Pentadecenoic acid** exhibits the characteristic reactivity of both a carboxylic acid and a terminal alkene.

**Acid-Base Reactivity:** As a carboxylic acid, it can undergo deprotonation in the presence of a base to form a carboxylate salt.

**Stability:** The compound is stable under normal storage conditions. However, it is incompatible with strong oxidizing agents, which can react with the carbon-carbon double bond. For long-term storage, it is recommended to be kept at -20°C.

## Key Reactions

1. Esterification: **14-Pentadecenoic acid** can be converted to its corresponding ester, a common derivatization for analysis or for the synthesis of other molecules. The Fischer esterification is a classical method for this transformation.
2. Oxidation: The terminal double bond is susceptible to oxidation. Depending on the reaction conditions, this can lead to the formation of a diol or cleavage of the double bond to yield a carboxylic acid and formaldehyde (which would likely be further oxidized to formic acid or carbon dioxide).

## Experimental Protocols

### Fischer Esterification of 14-Pentadecenoic Acid

This protocol describes a general method for the acid-catalyzed esterification of a fatty acid with an alcohol, such as methanol or ethanol.<sup>[4][5][6][7]</sup>

Materials:

- **14-Pentadecenoic acid**
- Anhydrous alcohol (e.g., methanol, ethanol) in excess
- Concentrated sulfuric acid (catalyst)
- Round-bottom flask
- Reflux condenser
- Heating mantle
- Separatory funnel
- Sodium bicarbonate solution (5%)
- Brine (saturated NaCl solution)
- Anhydrous sodium sulfate
- Rotary evaporator

#### Procedure:

- In a clean, dry round-bottom flask, dissolve **14-pentadecenoic acid** in a significant excess of the desired anhydrous alcohol (e.g., a 10-fold molar excess).
- Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the fatty acid mass) to the solution while stirring.
- Attach a reflux condenser and heat the mixture to a gentle reflux for 1-2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
- After the reaction is complete, allow the mixture to cool to room temperature.
- Remove the excess alcohol using a rotary evaporator.
- Dissolve the residue in an organic solvent like diethyl ether or hexane and transfer it to a separatory funnel.
- Wash the organic layer sequentially with water, 5% sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
- Dry the organic layer over anhydrous sodium sulfate.
- Filter off the drying agent and evaporate the solvent to obtain the crude ester.
- The product can be further purified by column chromatography or distillation if necessary.

## Oxidation of 14-Pentadecenoic Acid with Potassium Permanganate

This protocol outlines the oxidation of the double bond in **14-pentadecenoic acid** using potassium permanganate under cold, alkaline conditions to form a diol.[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)

#### Materials:

- **14-Pentadecenoic acid**
- Potassium permanganate (KMnO<sub>4</sub>)

- Sodium hydroxide (NaOH) solution (e.g., 1 M)
- Ice bath
- Stirring plate and stir bar
- Reaction flask
- Sodium bisulfite (NaHSO<sub>3</sub>) solution
- Organic solvent (e.g., diethyl ether)
- Separatory funnel

Procedure:

- Dissolve **14-pentadecenoic acid** in a suitable solvent (e.g., a mixture of t-butanol and water) in a reaction flask.
- Cool the flask in an ice bath and add a cold, dilute solution of potassium permanganate containing a small amount of sodium hydroxide while stirring vigorously. The purple color of the permanganate should disappear as it reacts.
- Continue stirring at low temperature until the reaction is complete (as indicated by TLC or the persistence of the purple color).
- Quench the reaction by adding a saturated solution of sodium bisulfite until the brown manganese dioxide precipitate dissolves and the solution becomes colorless.
- Transfer the mixture to a separatory funnel and extract the product with an organic solvent like diethyl ether.
- Wash the organic layer with water and brine.
- Dry the organic layer over anhydrous sodium sulfate.
- Filter and evaporate the solvent to yield the diol product.

## Spectral Data

The following tables summarize the key spectral data for **14-pentadecenoic acid**, which are crucial for its identification and characterization.

### <sup>1</sup>H NMR Spectral Data (Predicted)

Chemical Shift (ppm)	Multiplicity	Assignment
~11-12	Singlet (broad)	-COOH
5.75 - 5.85	Multiplet	H-14 (-CH=CH <sub>2</sub> )
4.90 - 5.00	Multiplet	H-15 (=CH <sub>2</sub> )
2.35	Triplet	H-2 (-CH <sub>2</sub> -COOH)
2.00 - 2.10	Multiplet	H-13 (-CH <sub>2</sub> -CH=)
1.60 - 1.70	Multiplet	H-3 (-CH <sub>2</sub> -CH <sub>2</sub> -COOH)
1.20 - 1.40	Multiplet	-(CH <sub>2</sub> ) <sub>9</sub> -

### <sup>13</sup>C NMR Spectral Data (Predicted)

Chemical Shift (ppm)	Assignment
~180	C-1 (-COOH)
~139	C-14 (-CH=CH <sub>2</sub> )
~114	C-15 (=CH <sub>2</sub> )
~34	C-2 (-CH <sub>2</sub> -COOH)
~34	C-13 (-CH <sub>2</sub> -CH=)
~29	-(CH <sub>2</sub> ) <sub>n</sub> -
~25	C-3 (-CH <sub>2</sub> -CH <sub>2</sub> -COOH)

## Infrared (IR) Spectroscopy Data

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
2500-3300	Broad	O-H stretch (carboxylic acid)
~3080	Medium	=C-H stretch (alkene)
2850-2960	Strong	C-H stretch (alkane)
~1710	Strong	C=O stretch (carboxylic acid)
~1640	Medium	C=C stretch (alkene)
~990 and ~910	Medium	=C-H bend (out-of-plane)

## Mass Spectrometry (MS) Data

The mass spectrum of **14-pentadecenoic acid** would be expected to show a molecular ion peak ([M]<sup>+</sup>) at m/z 240. Key fragmentation patterns would include the loss of water ([M-18]<sup>+</sup>) and the carboxyl group ([M-45]<sup>+</sup>). A prominent peak resulting from McLafferty rearrangement is also anticipated. The provided search results indicate that the GC-MS data for **14-pentadecenoic acid** shows a top peak at m/z 55, with other significant peaks at m/z 69 and 83.<sup>[1]</sup>

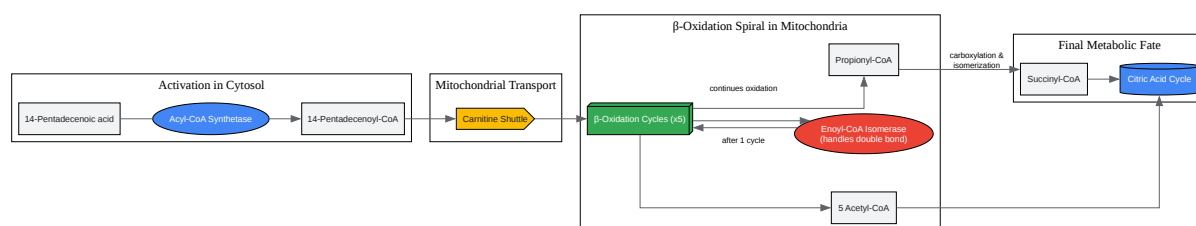
## Biological Context and Metabolism

**14-Pentadecenoic acid**, as an odd-chain unsaturated fatty acid, undergoes  $\beta$ -oxidation for energy production. This metabolic pathway involves a series of enzymatic reactions that sequentially shorten the fatty acid chain.

## Beta-Oxidation of 14-Pentadecenoic Acid

The catabolism of **14-pentadecenoic acid** follows the general pathway of  $\beta$ -oxidation with modifications to handle the terminal double bond and the odd number of carbon atoms.<sup>[13][14][15]</sup> The process begins with the activation of the fatty acid to its acyl-CoA derivative. A series of four core enzymatic reactions—oxidation, hydration, oxidation, and thiolysis—are repeated. Due to the terminal double bond, an isomerase is required to shift the position of the double bond to allow the hydration and subsequent oxidation steps to proceed. As an odd-chain fatty acid, the final thiolysis step yields one molecule of acetyl-CoA and one molecule of propionyl-

CoA.[1] The acetyl-CoA enters the citric acid cycle, while the propionyl-CoA is converted to succinyl-CoA, which can also enter the citric acid cycle.[1]



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### Beta-Oxidation of **14-Pentadecenoic Acid**

## Conclusion

This technical guide has provided a detailed overview of the physical and chemical properties of **14-pentadecenoic acid**. The compiled data and experimental protocols offer a valuable resource for researchers in chemistry, biochemistry, and drug development. The unique structural features of this fatty acid, namely its terminal unsaturation and odd carbon chain length, dictate its reactivity and metabolic fate, making it a subject of continued scientific inquiry. The information presented herein is intended to serve as a foundational reference to support and stimulate further research into the properties and potential applications of **14-pentadecenoic acid**.

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